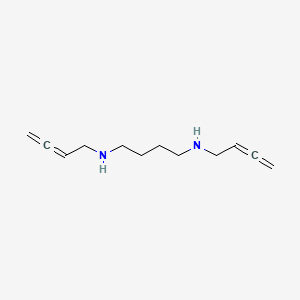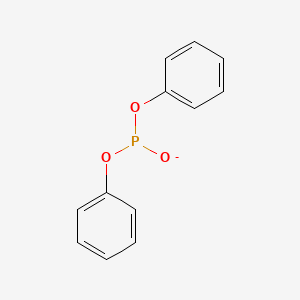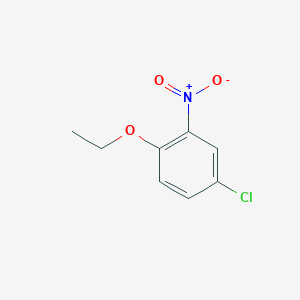
Rifamycin, 25-O-deacetyl-
概要
説明
Rifamycin, 25-O-deacetyl-, is a derivative of the rifamycin family, which are antibiotics produced by the bacterium Amycolatopsis mediterranei. This compound is known for its antibacterial properties and is used in the treatment of various bacterial infections. It is particularly effective against Gram-positive bacteria and some Gram-negative bacteria.
作用機序
Target of Action
Rifamycin, 25-O-deacetyl-, is a derivative of the rifamycin family of antibiotics . The primary target of rifamycin and its derivatives is the DNA-dependent RNA polymerase (RNAP) of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .
Mode of Action
Rifamycin, 25-O-deacetyl-, inhibits the RNAP by binding strongly to it . This binding interferes with the initiation phase of RNA synthesis, likely involving stacking interactions between the naphthalene ring of rifamycin and the aromatic moiety in the polymerase . This interaction inhibits the RNA synthesis, thereby preventing the bacteria from producing essential proteins and leading to their death .
Biochemical Pathways
The action of rifamycin, 25-O-deacetyl-, affects the RNA synthesis pathway in bacteria . By inhibiting the RNAP, rifamycin disrupts the transcription process, which is a critical step in gene expression . This disruption affects various downstream processes, including protein synthesis, leading to the bactericidal effect .
Pharmacokinetics
When absorbed, rifamycin is mainly metabolized in hepatocytes and intestinal microsomes to a 25-deacetyl metabolite . The apparent clearance of rifamycin and 25-deacetyl-rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults . The pharmacokinetics of rifamycin and its main metabolite were characterized .
Result of Action
The result of rifamycin’s action is the inhibition of bacterial growth . By preventing the synthesis of RNA, rifamycin stops the production of essential proteins in bacteria, leading to their death . This makes rifamycin effective against many Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of rifamycin can be influenced by various environmental factors. For instance, the presence of other medications, such as isoniazid, can affect the disposition of rifamycin . Additionally, the physiological state of the bacteria, such as the presence of a biofilm, can influence the effectiveness of rifamycin .
生化学分析
Biochemical Properties
“Rifamycin, 25-O-deacetyl-” exhibits antimicrobial properties against both Gram-positive and some Gram-negative bacteria . It interferes with the synthesis of RNA in microorganisms via binding to subunits of sensitive DNA-dependent RNA polymerase .
Cellular Effects
“Rifamycin, 25-O-deacetyl-” has a significant impact on various types of cells and cellular processes. It specifically relies on the inhibition of transcription by directly binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP) . Its killing efficacy is substantially diminished in most gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of “Rifamycin, 25-O-deacetyl-” is related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes .
Temporal Effects in Laboratory Settings
The effects of “Rifamycin, 25-O-deacetyl-” over time in laboratory settings have been observed. The MICs of rifapentine and its 25-desacetyl metabolite against drug-susceptible isolates of M. tuberculosis, M. africanum, M. bovis and M. bovis BCG are easily achievable in humans .
Dosage Effects in Animal Models
The effects of “Rifamycin, 25-O-deacetyl-” vary with different dosages in animal models. Rifampin toxicity is related to dose and administration interval, with increasing rates of presumed hypersensitivity with higher doses combined with administration frequency of once weekly or less .
Metabolic Pathways
“Rifamycin, 25-O-deacetyl-” is involved in several metabolic pathways. One of the most studied rifamycin biosynthetic pathways is that of rifamycin B . The gene cluster associated with rifamycin B production contains over 50 open reading frames .
Transport and Distribution
“Rifamycin, 25-O-deacetyl-” is transported and distributed within cells and tissues. When absorbed, rifamycin is mainly metabolized in hepatocytes and intestinal microsomes to a 25-deacetyl metabolite .
Subcellular Localization
Rifamycins are known to penetrate tissues and cells to a substantial degree, making them particularly effective against intracellular organisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin, 25-O-deacetyl-, typically involves the deacetylation of rifamycin S. This process can be achieved through various chemical reactions, including the use of strong bases or enzymatic methods. One common method involves the use of sodium hydroxide in an aqueous solution to remove the acetyl group from rifamycin S, resulting in the formation of rifamycin, 25-O-deacetyl-.
Industrial Production Methods
In industrial settings, the production of rifamycin, 25-O-deacetyl-, often involves fermentation processes using Amycolatopsis mediterranei. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Continuous flow synthesis methods have also been developed to improve the efficiency and yield of rifamycin production .
化学反応の分析
Types of Reactions
Rifamycin, 25-O-deacetyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize rifamycin, 25-O-deacetyl-.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of rifamycin, each with unique antibacterial properties. For example, oxidation can lead to the formation of rifamycin quinones, which have enhanced antibacterial activity .
科学的研究の応用
Rifamycin, 25-O-deacetyl-, has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other rifamycin derivatives.
Biology: The compound is studied for its effects on bacterial RNA polymerase and its potential use in combating antibiotic-resistant bacteria.
Medicine: Rifamycin, 25-O-deacetyl-, is used in the treatment of tuberculosis and other bacterial infections.
Industry: It is used in the development of new antibiotics and as a reference standard in quality control processes
類似化合物との比較
Similar Compounds
- Rifamycin SV
- Rifampin
- Rifabutin
- Rifapentine
Uniqueness
Rifamycin, 25-O-deacetyl-, is unique due to its specific deacetylation, which enhances its antibacterial properties and reduces its toxicity compared to other rifamycin derivatives. This makes it a valuable compound in the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains .
特性
IUPAC Name |
(9E,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,37-42H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGWVYWAYHNEH-DRPSXBIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17750-90-2 | |
| Record name | Rifamycin, 25-O-deacetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)








![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)



